1-(Difluoromethoxy)-3-iodo-2-methylbenzene

Lipophilicity Physicochemical Properties Drug Design

1-(Difluoromethoxy)-3-iodo-2-methylbenzene is a halogenated aromatic building block with the molecular formula C8H7F2IO and a molecular weight of 284.04 g/mol. Its structure features a benzene ring substituted with a difluoromethoxy (-OCF2H) group, an iodine atom, and a methyl group.

Molecular Formula C8H7F2IO
Molecular Weight 284.04 g/mol
Cat. No. B8193330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-3-iodo-2-methylbenzene
Molecular FormulaC8H7F2IO
Molecular Weight284.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1I)OC(F)F
InChIInChI=1S/C8H7F2IO/c1-5-6(11)3-2-4-7(5)12-8(9)10/h2-4,8H,1H3
InChIKeyDSFNOBUWIAEDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethoxy)-3-iodo-2-methylbenzene (CAS 1261825-62-0): Procurement-Focused Profile of a Functionalized Aryl Iodide Building Block


1-(Difluoromethoxy)-3-iodo-2-methylbenzene is a halogenated aromatic building block with the molecular formula C8H7F2IO and a molecular weight of 284.04 g/mol [1]. Its structure features a benzene ring substituted with a difluoromethoxy (-OCF2H) group, an iodine atom, and a methyl group. The compound is primarily utilized as a versatile intermediate in organic synthesis, where the iodine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), and the difluoromethoxy group imparts enhanced lipophilicity and metabolic stability .

Why 1-(Difluoromethoxy)-3-iodo-2-methylbenzene Cannot Be Simply Substituted with Regioisomers or Non-Fluorinated Analogs


In-class compounds with identical molecular formulas but different substitution patterns (regioisomers) or non-fluorinated analogs (e.g., methoxy derivatives) are not interchangeable due to significant variations in physicochemical properties and reactivity. These differences, quantified below, directly impact reaction outcomes, product purity, and the ultimate performance of downstream compounds in medicinal chemistry and materials science applications.

Quantitative Differentiation of 1-(Difluoromethoxy)-3-iodo-2-methylbenzene Against Key Comparators


Lipophilicity Comparison: Reduced LogP of the 1,2,3-Substitution Pattern Relative to the 1,3,2-Regioisomer

1-(Difluoromethoxy)-3-iodo-2-methylbenzene exhibits a computed logP of 3.20102 . In contrast, the regioisomer 2-(difluoromethoxy)-1-iodo-3-methylbenzene has a higher computed XLogP3-AA of 3.9 [1]. This difference of 0.7 logP units indicates that the target compound is significantly less lipophilic, which can influence membrane permeability and bioavailability in medicinal chemistry applications.

Lipophilicity Physicochemical Properties Drug Design

Cross-Coupling Reactivity: Steric Hindrance from the Ortho-Methyl Group Reduces Reaction Yields

The presence of an ortho-methyl group in 1-(Difluoromethoxy)-3-iodo-2-methylbenzene creates steric hindrance around the iodine atom, which is known to reduce its reactivity in palladium- and nickel-catalyzed cross-coupling reactions. A 2018 study on nickel-catalyzed carbonylative homologation demonstrated that ortho-methyl iodobenzene gave a lower yield than meta- and para-methyl iodobenzene (3ba vs 3ca, 3da) [1]. This class-level inference suggests that the target compound will be less reactive than its para-substituted analogs in similar transformations.

Cross-Coupling Synthetic Efficiency Steric Effects

Commercial Purity: Higher Available Purity Grade Compared to Common Analogues

1-(Difluoromethoxy)-3-iodo-2-methylbenzene is commercially available at a purity of 98% , whereas the regioisomer 2-(difluoromethoxy)-1-iodo-3-methylbenzene is typically offered at 95% purity . This higher purity can reduce the need for additional purification steps and minimize impurities that could interfere with sensitive reactions.

Commercial Availability Purity Procurement

Optimal Application Scenarios for 1-(Difluoromethoxy)-3-iodo-2-methylbenzene Based on Quantitative Evidence


Medicinal Chemistry: Designing Drug Candidates with Moderate Lipophilicity

When designing a drug candidate where a logP of approximately 3.2 is optimal for balancing membrane permeability and aqueous solubility, 1-(Difluoromethoxy)-3-iodo-2-methylbenzene is a quantifiably better choice than the more lipophilic regioisomer 2-(difluoromethoxy)-1-iodo-3-methylbenzene (logP 3.9) [REFS-1, REFS-2]. This allows for fine-tuning of the physicochemical properties of the final drug molecule without resorting to additional structural modifications.

Synthetic Methodology Development: Studying Steric Effects in Cross-Coupling Reactions

Due to the steric hindrance imposed by its ortho-methyl group, this compound is an ideal substrate for investigating and developing new catalysts or reaction conditions for challenging cross-coupling reactions. Its reduced reactivity compared to less hindered analogs, as inferred from studies on ortho-methyl iodobenzenes , makes it a valuable probe for advancing the field of organometallic catalysis.

High-Precision Synthesis: Leveraging Higher Commercial Purity for Sensitive Reactions

For reactions that are sensitive to impurities, such as those used in the late-stage functionalization of complex molecules or in the preparation of high-value materials, the 98% commercial purity of 1-(Difluoromethoxy)-3-iodo-2-methylbenzene is a significant advantage over the 95% purity commonly offered for related analogs [1]. This higher purity can minimize side reactions and improve overall yield and product quality.

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